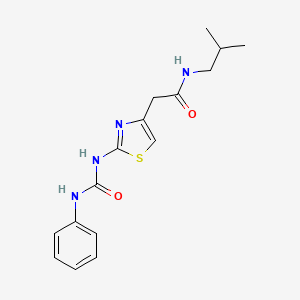
N-isobutyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-isobutyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazole derivatives, such as our compound of interest, have been studied for their potential in cancer treatment due to their cytotoxic properties. A study reported the synthesis of thiazole derivatives and evaluated their cytotoxicity on human tumor cell lines . The presence of the thiazole ring, which is known for its antitumor activity, suggests that this compound could be effective in inhibiting the growth of cancer cells.
Antimicrobial and Antifungal Applications
Compounds with a thiazole moiety have been found to exhibit significant antimicrobial and antifungal activities. This makes them valuable in the development of new medications to treat infections caused by resistant strains of bacteria and fungi .
Neuroprotective Effects
Thiazoles are also being explored for their neuroprotective effects. The compound’s ability to interact with various biological targets could lead to the development of treatments for neurodegenerative diseases .
Anti-inflammatory and Analgesic Properties
Research has indicated that thiazole derivatives can act as anti-inflammatory and analgesic agents. This is particularly useful in the management of chronic pain and inflammatory conditions .
Antiviral Drug Development
The structural complexity of thiazole-containing compounds provides a platform for the creation of antiviral drugs. Their ability to inhibit viral replication makes them candidates for treating viral infections .
Role in Metabolic Pathways
Thiazole rings are found in essential vitamins like Vitamin B1 (thiamine), which plays a crucial role in metabolism. The compound could be used to study metabolic pathways and the synthesis of neurotransmitters .
Agricultural Chemicals
Due to their biocidal properties, thiazole derivatives are used in the formulation of fungicides and pesticides. This application is crucial for protecting crops from various diseases and pests .
Chemical Reaction Accelerators
Thiazoles serve as catalysts in chemical reactions, accelerating processes that are otherwise slow. This property can be harnessed in various industrial and research applications to improve efficiency .
Mechanism of Action
Target of action
The compound “N-isobutyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide” belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular activity . They have been shown to inhibit the growth of Mycobacterium tuberculosis .
Biochemical pathways
Benzothiazole derivatives often affect pathways related to bacterial growth and replication .
Result of action
Given its classification as a benzothiazole derivative, it may inhibit the growth of certain bacteria, such as mycobacterium tuberculosis .
properties
IUPAC Name |
N-(2-methylpropyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11(2)9-17-14(21)8-13-10-23-16(19-13)20-15(22)18-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,17,21)(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBDTQJZYSPQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

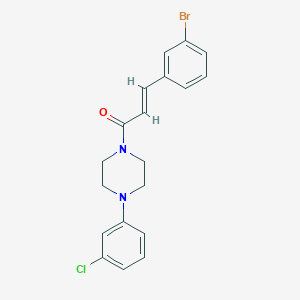
![2-Chloro-N-[4-(2,2-dimethylmorpholin-4-yl)-2-methoxyphenyl]acetamide](/img/structure/B2603085.png)
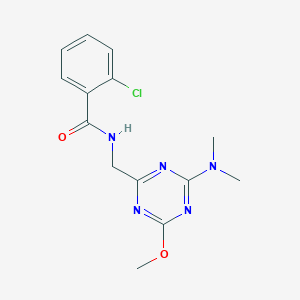
![2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2603087.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2603089.png)
![7-(4-fluorophenyl)-8-(2-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2603092.png)
![3-[4-(Dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2603093.png)
![1-(2-Fluorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2603094.png)
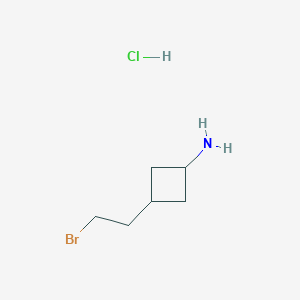
![3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2603097.png)
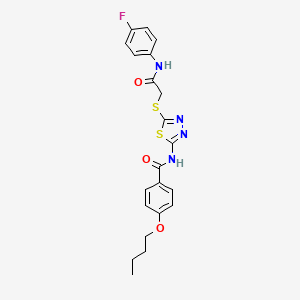
![3-amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2603101.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide](/img/structure/B2603106.png)